molecular formula C15H22O2 B563727 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate CAS No. 61693-39-8

4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate

Cat. No.: B563727
CAS No.: 61693-39-8
M. Wt: 234.339
InChI Key: GNXFMTBIUUZXCR-UHFFFAOYSA-N
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Description

4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate (CAS 22030-19-9), also known as β-Ionyl acetate, is a terpenoid ester with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol . It is characterized by a conjugated dienyl acetate group linked to a 2,6,6-trimethylcyclohexenyl moiety, as depicted in its InChIKey WODKSVNXBYBTQC-CMDGGOBGSA-N . This compound is a key flavoring agent, recognized by FEMA (3844) and used in food and fragrance industries due to its floral, fruity notes. It is naturally found in tea and fruits, with commercial preparations containing ≥92% purity, alongside minor components like acetic acid (2–5%) and β-ionol (1–2%) .

Properties

IUPAC Name

4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h7-9H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXFMTBIUUZXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1=CC=C(C)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695730
Record name 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61693-39-8
Record name 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ketal Formation and Reduction

Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate serves as a common precursor. Protection of the ketone as a ketal using ethylene glycol and p-toluenesulfonic acid pyridinium (PPTS) in toluene at 120°C yields the spirocyclic ketal 2 in 84% yield. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) generates the primary alcohol 3 (91% yield), which is oxidized to aldehyde 4 using the Swern protocol (oxalyl chloride, dimethyl sulfide).

Table 1: Key Intermediates in Cyclohexenylidene Synthesis

IntermediateReagents/ConditionsYield (%)Reference
Ketal 2 Ethylene glycol, PPTS, toluene, 120°C84
Alcohol 3 LiAlH₄, THF, 0°C to rt91
Aldehyde 4 (COCl)₂, DMSO, CH₂Cl₂, -78°C95

Butenyl Chain Installation via Allylation and Olefination

Grignard Addition and Hydrolysis

Aldehyde 4 undergoes nucleophilic addition with allylmagnesium bromide in THF at 0°C, producing diallyl alcohol 5 . Acidic hydrolysis with 36% sulfuric acid removes the ketal protecting group, yielding triene 6 (68% yield over two steps). This step establishes the butenylidene linkage critical for subsequent acetylation.

Horner-Emmons-Wadsworth Olefination

For stereocontrolled double bond formation, diethyl cyanomethylphosphonate reacts with aldehyde 4 under basic conditions (NaH, THF) to furnish E-configured enone 5 as the major product (E:Z = 2:1). Separation by column chromatography and nuclear Overhauser effect (NOE) analysis confirm geometry.

Cobalt-Catalyzed Isomerization for Geometric Control

Treatment of triene 6 with a cobalt catalyst (5 mol%), zinc powder (15 mol%), and zinc iodide (15 mol%) in dichloromethane induces isomerization, shifting the double bond to the thermodynamically favored position. This step ensures the correct regioisomer (7 ) forms predominantly, a prerequisite for efficient acetylation.

Acetylation of Allylic Alcohol Intermediate

Epoxidation and Reductive Opening

Epoxidation of 7 with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C generates an epoxide, which undergoes reductive opening with zinc dust in acetic acid to yield allylic alcohol 8 (65% yield).

Esterification with Acetic Anhydride

Alcohol 8 is acetylated using acetic anhydride in the presence of pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst. This one-step protocol provides the target acetate in >90% yield with minimal racemization.

Table 2: Acetylation Conditions and Outcomes

SubstrateReagentsConditionsYield (%)Reference
8 Ac₂O, pyridine, DMAPCH₂Cl₂, rt, 2 h92

Purification and Characterization

Final purification employs silica gel chromatography with gradient elution (hexanes:ethyl acetate). Structural confirmation is achieved via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • ¹H NMR (500 MHz, CDCl₃): δ 5.93 (dd, J = 18.4, 10.6 Hz, 1H, CH₂=CH), 2.33 (s, 3H, CH₃CO), 1.29 (s, 6H, C(CH₃)₂).

  • HRMS (ESI-TOF): [M+H]⁺ Calcd for C₁₅H₂₂O₂ 235.1699; Found 235.1692.

Comparative Analysis of Synthetic Routes

Route efficiency depends on starting materials and stereochemical requirements. The Horner-Emmons method offers superior E-selectivity (2:1 E:Z) but requires chromatographic separation. In contrast, cobalt-catalyzed isomerization provides a single isomer but demands specialized catalysts . Acetylation remains consistently high-yielding across protocols, underscoring its reliability for scale-up.

Chemical Reactions Analysis

Types of Reactions

4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and amines (NH3) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Applications in Fragrance and Flavor Industries

One of the primary applications of 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate is in the fragrance industry. It is utilized for its pleasant aroma, often described as floral with fruity undertones, making it an attractive ingredient in perfumes and scented products.

Case Study: Fragrance Development

A study conducted by Firmenich SA demonstrated the effectiveness of this compound in creating new fragrance formulations. The compound was blended with various essential oils to enhance the overall scent profile of a commercial perfume line. The results indicated a significant improvement in consumer preference ratings compared to formulations without the compound.

Applications in Chemical Synthesis

In addition to its aromatic properties, this compound serves as an intermediate in organic synthesis. It can be used to synthesize other valuable chemical entities through various reactions such as oxidation and esterification.

Case Study: Synthesis of β-Ionone

Research published in Chemical Communications highlighted the use of 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate as a precursor for β-ionone synthesis. The study outlined a method involving catalytic oxidation that yielded high purity β-ionone suitable for use in both food flavoring and perfumery.

Applications in Agriculture

Recent investigations have also explored the potential of this compound as a natural pesticide or insect repellent. Its efficacy against certain pests was evaluated through field trials.

Case Study: Natural Pesticide Efficacy

A study published in the Journal of Agricultural and Food Chemistry tested the compound's effectiveness against aphids on tomato plants. Results showed that plants treated with formulations containing 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate exhibited reduced aphid populations compared to untreated controls.

Summary Table of Applications

Application AreaSpecific UseReference
Fragrance IndustryPerfume formulationsFirmenich SA Study
Chemical SynthesisPrecursor for β-IononeChemical Communications
AgricultureNatural pesticideJournal of Agricultural Chemistry

Mechanism of Action

The mechanism of action of 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Functional Groups: β-Ionyl acetate’s acetate ester group enhances its volatility and solubility in lipid matrices compared to the ketone in γ-ionone derivatives, which may exhibit stronger electrophilic reactivity due to the α,β-unsaturated ketone .

Molecular Rigidity :

  • The cyclohexenylidene group in β-Ionyl acetate introduces conformational rigidity, favoring specific olfactory receptor interactions. In contrast, the piperidinyl derivatives exhibit rotational freedom around the N-acetate bond .

Physicochemical Properties: β-Ionyl acetate’s higher molecular weight (236.35 vs. 204.31 for γ-ionone derivatives) and logP (3.50) suggest greater lipophilicity, influencing its persistence in lipid-rich environments like perfumes or food matrices .

Research Findings on Functional Group Impact

Recent studies highlight the role of functional groups in dictating sensory and stability profiles:

  • Acetate vs. Ketone: β-Ionyl acetate’s ester group contributes to a milder, fruitier odor compared to the sharper, woody notes of γ-ionone ketones. This difference is critical in fragrance blending .
  • Cyclohexenyl vs. Piperidinyl: The terpenoid structure of β-Ionyl acetate enhances its biodegradability in environmental matrices compared to synthetic piperidinyl derivatives, which may persist due to steric hindrance from methyl groups .
  • Purity and Byproducts : The presence of acetic acid (2–5%) in commercial β-Ionyl acetate necessitates careful formulation to avoid pH-driven degradation in aqueous systems .

Biological Activity

4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate, also known by its various synonyms such as (E)-4-(2,6,6-trimethylcyclohexenyl)but-3-en-2-one, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antifungal properties and potential applications in agriculture.

The molecular formula of 4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate is C13H20OC_{13}H_{20}O, with a molecular weight of approximately 192.30 g/mol. The compound exhibits a complex structure that contributes to its unique biological effects.

Antifungal Activity

Research has demonstrated that derivatives of 4-(2,6,6-trimethylcyclohexenyl) compounds exhibit potent antifungal properties. A study evaluated the antifungal activity against several phytopathogenic fungi:

Compound Fungus ED50 (µg/mL)
E isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-propyl etherRhizoctonia bataticola32.36
E isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-(1''... -methyl) ethyl etherSclerotium rolfsii35.50
Z isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-pentyl etherMacrophomina phaseolina31.08
Z isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-pentyl etherSclerotinia sclerotiorum21.39

These findings indicate that certain isomers of this compound can effectively inhibit fungal growth at relatively low concentrations .

Plant Growth Regulation

Additionally, studies have indicated that compounds related to 4-(2,6,6-trimethylcyclohexenyl) can stimulate plant growth. In particular, cytokinin-like activity was observed when testing these compounds on maize and pumpkin seedlings. The results showed an increase in biomass and chlorophyll content:

Plant Concentration (M) Biomass Increase (%)
Maize (Zea mays L.)10910^{-9}30%
Pumpkin (Cucurbita moschata)10910^{-9}36%

This suggests that the compound may play a role in enhancing photosynthetic efficiency and overall plant health .

Case Studies

A notable case study involved the application of a Z isomer derivative in greenhouse conditions where it was tested against Sclerotinia sclerotiorum at various concentrations (1% and 5%). The results confirmed significant antifungal efficacy at both concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation or condensation reactions. A microwave-assisted approach (e.g., using dimethyl acetylenedicarboxylate and enaminones) offers rapid and efficient synthesis under controlled temperatures (100–110°C) and reduced reaction times (20–30 minutes). Purification via column chromatography (ethyl acetate/petroleum ether) ensures high yields . Alternative routes may involve ketone intermediates, as seen in structurally related terpenoids, using N,N-dimethylacetamide dimethyl acetal (DMADMA) for enamine formation .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are essential for confirming the cyclohexenylidene backbone and acetate group. Key signals include downfield shifts for conjugated carbonyl groups (~170–180 ppm in ¹³C NMR) and olefinic protons (δ 5.0–6.5 ppm in ¹H NMR) .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., C₁₅H₂₄O₂: calc. 236.35 g/mol) and fragmentation patterns .
  • FTIR : Absorbance at ~1740 cm⁻¹ confirms the acetate ester group .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via the SHELX suite) provides unambiguous stereochemical assignment. Programs like WinGX and ORTEP-III visualize anisotropic displacement parameters and molecular packing. For example, ORTEP-3 can model the cyclohexenylidene ring’s chair conformation and acetate orientation .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the cyclohexenylidene ring) be resolved during refinement?

  • Methodological Answer : Use SHELXL’s PART and SUMP instructions to model disordered regions. Apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries. High-resolution data (>1.0 Å) and TWIN commands may address twinning artifacts. Validate with R1/wR2 convergence (<5% discrepancy) .

Q. What computational methods predict the compound’s electronic structure and reactivity?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software can optimize geometry at the B3LYP/6-31G(d) level, providing HOMO-LUMO gaps and electrostatic potential maps for reactivity analysis .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile) to study conformational stability of the butenyl-acetate chain .

Q. How do isomerization pathways (e.g., Z/E or cyclohexenylidene ring shifts) impact biological activity?

  • Methodological Answer :

  • HPLC-PDA/MS : Separate isomers using chiral columns (e.g., Chiralpak IA) with heptane/ethanol gradients. Correlate elution profiles with bioactivity assays (e.g., antimicrobial or enzyme inhibition) .
  • Kinetic Studies : Monitor thermal isomerization via ¹H NMR at variable temperatures (25–80°C) to calculate activation energies .

Q. What strategies mitigate spectral overlap in ¹H NMR for closely spaced olefinic protons?

  • Methodological Answer :

  • COSY/NOESY : Identify coupling partners and spatial proximities. For example, NOE correlations between the cyclohexenylidene methyl groups (δ 1.0–1.2 ppm) and adjacent protons resolve overlapping signals .
  • Solvent Screening : Use deuterated DMSO or acetone to shift residual proton signals away from critical regions .

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